2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
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Overview
Description
2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has been studied for its potential therapeutic properties and its role in scientific research.
Preparation Methods
The synthesis of 2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide typically involves the condensation of 2-chloro-5-amino-N-(2-ethoxyphenyl)benzamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: Preliminary studies suggest that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide can be compared with other benzamide derivatives such as:
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide: This compound has a similar structure but with a cyclohexyl group instead of an ethoxyphenyl group, which may result in different biological activities and applications.
Methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate: This derivative has a methoxy group instead of an ethoxyphenyl group, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-chloro-5-(2,2-dimethylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-5-26-17-9-7-6-8-16(17)23-18(24)14-12-13(10-11-15(14)21)22-19(25)20(2,3)4/h6-12H,5H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
MKRSPSDVOHMMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)NC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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